![molecular formula C9H11ClO5S B13580577 2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride](/img/structure/B13580577.png)
2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO5S. It is a derivative of benzenesulfonyl chloride, featuring methoxy and methoxymethoxy substituents on the benzene ring. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride can be synthesized through the reaction of 2-methoxy-6-(methoxymethoxy)benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
Industrial production of benzenesulfonyl chlorides generally involves the chlorination of benzenesulfonic acids or their salts using reagents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Electrophilic Aromatic Substitution: The methoxy groups on the benzene ring can activate the ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation can be performed using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Material Science: Used in the preparation of sulfonated polymers and resins
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate ester bonds. The methoxy and methoxymethoxy substituents can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: The parent compound without methoxy substituents.
2-Methoxybenzenesulfonyl Chloride: A simpler derivative with only one methoxy group.
2,4,6-Trimethylbenzenesulfonyl Chloride: A derivative with three methyl groups on the benzene ring.
Uniqueness
2-Methoxy-6-(methoxymethoxy)benzenesulfonyl chloride is unique due to the presence of both methoxy and methoxymethoxy groups, which can enhance its reactivity and selectivity in certain chemical reactions. These substituents can also influence the compound’s solubility and stability compared to other benzenesulfonyl chlorides .
Eigenschaften
Molekularformel |
C9H11ClO5S |
---|---|
Molekulargewicht |
266.70 g/mol |
IUPAC-Name |
2-methoxy-6-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-15-8-5-3-4-7(14-2)9(8)16(10,11)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
GLPQTDQTNWKLEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC(=C1S(=O)(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.